molecular formula C16H23ClN2O4S B4036537 3-chloro-N-isopropyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide

3-chloro-N-isopropyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide

Cat. No.: B4036537
M. Wt: 374.9 g/mol
InChI Key: BZFJWPNXXVHXFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-isopropyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide is a useful research compound. Its molecular formula is C16H23ClN2O4S and its molecular weight is 374.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.1067061 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidementia Agent Development

Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Compounds with substantial increases in activity were identified, highlighting the role of specific structural modifications in enhancing anti-AChE activity. This research indicates the potential of structurally related compounds, like 3-Chloro-N-isopropyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide, in the development of antidementia agents (Sugimoto et al., 1990).

Gastrointestinal Motility Enhancement

Benzamide derivatives have been synthesized as potent serotonin 4 (5-HT4) receptor agonists, with implications for enhancing gastrointestinal motility. This research suggests that modifications to the piperidine ring structure can significantly affect biological activity, which could inform the development of compounds for gastrointestinal disorders (Sonda et al., 2003).

Vasodilation and Hypotensive Activity

Studies on pyrimidine and triazine 3-oxide sulfates have uncovered a new family of vasodilators. These compounds act by direct vasodilation, offering potential pathways for the design of hypotensive agents. The synthesis and functional analysis of these sulfates could provide a framework for developing novel cardiovascular drugs (Mccall et al., 1983).

Metabolic Pathway Insights

Research into the oxidative metabolism of novel antidepressants has identified the enzymes involved in their metabolism. Understanding these metabolic pathways is crucial for drug development, particularly for assessing drug interactions and optimizing pharmacokinetic profiles. Such studies can inform the development of related compounds, including this compound (Hvenegaard et al., 2012).

Hedgehog Pathway Inhibition

Investigations into GDC-0449 (vismodegib), a Hedgehog signaling pathway inhibitor, have elucidated its metabolic fate and disposition in rats and dogs. The study of such inhibitors is essential for understanding their therapeutic potential in treating cancers that involve aberrant Hedgehog pathway activation. This research might offer insights into the pharmacological properties of related benzamide derivatives (Yue et al., 2011).

Properties

IUPAC Name

3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O4S/c1-11(2)18-16(20)12-4-5-15(14(17)10-12)23-13-6-8-19(9-7-13)24(3,21)22/h4-5,10-11,13H,6-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFJWPNXXVHXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.